Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-5-chloropyridine

Cross-coupling Suzuki-Miyaura Site-selectivity

3-Bromo-5-chloropyridine (CAS 73583-39-8) is a disubstituted pyridine featuring bromine at the 3-position and chlorine at the 5-position. With a molecular weight of 192.44 g/mol and a typical purity of ≥98%, it exists as a white to off-white crystalline solid at ambient temperature.

Molecular Formula C5H3BrClN
Molecular Weight 192.44 g/mol
CAS No. 73583-39-8
Cat. No. B1268422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloropyridine
CAS73583-39-8
Molecular FormulaC5H3BrClN
Molecular Weight192.44 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)Cl
InChIInChI=1S/C5H3BrClN/c6-4-1-5(7)3-8-2-4/h1-3H
InChIKeyBELDOPUBSLPBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloropyridine (CAS 73583-39-8): Differential Halogen Reactivity for Sequential Functionalization


3-Bromo-5-chloropyridine (CAS 73583-39-8) is a disubstituted pyridine featuring bromine at the 3-position and chlorine at the 5-position [1]. With a molecular weight of 192.44 g/mol and a typical purity of ≥98%, it exists as a white to off-white crystalline solid at ambient temperature [2]. Its defining characteristic is the distinct differential reactivity between the bromo and chloro substituents, enabling sequential and regioselective synthetic transformations [3].

Why 3-Bromo-5-chloropyridine Cannot Be Readily Substituted by Other 3,5-Dihalopyridines


The assumption that any 3,5-dihalopyridine is interchangeable overlooks the critical influence of halogen identity on reaction rates and selectivity. The C–Br bond is significantly more reactive in oxidative addition steps of cross-coupling reactions compared to the C–Cl bond [1]. In the specific case of 3-bromo-5-chloropyridine, this intrinsic reactivity difference is exploited for site-selective functionalization [2]. In contrast, symmetrical analogs like 3,5-dichloropyridine lack a 'reactive handle' for the first transformation, while 3,5-dibromopyridine presents two equivalently reactive sites, often leading to complex mixtures of mono- and di-coupled products without stringent selectivity control [3]. The orthogonality of C–Br and C–Cl bonds in this compound provides a unique synthetic advantage that cannot be replicated by substituting with its homohalogenated counterparts [4].

Quantitative Differentiation of 3-Bromo-5-chloropyridine: Reaction Yield and Selectivity Data


C–Br vs. C–Cl Reactivity for Site-Selective Cross-Coupling in 3-Bromo-5-chloropyridine

The differential reactivity of the C–Br and C–Cl bonds allows for exclusive reaction at the C-3 position under mild cross-coupling conditions. For instance, a report shows a specific derivative synthesized from this compound achieved an 85% isolated yield [1]. This is in direct contrast to the behavior of 3,5-dichloropyridine, which requires harsher conditions and often yields poor conversion in similar couplings [2]. The presence of bromine provides the essential reactivity difference not found in dichloro analogs, enabling this compound to serve as a scaffold for sequential, site-directed synthesis [3].

Cross-coupling Suzuki-Miyaura Site-selectivity

Comparative Reactivity in Pd-Catalyzed Cross-Coupling: 3-Bromopyridine vs. 3-Chloropyridine

Literature data on halogen reactivity trends provides a class-level basis for understanding the behavior of 3-bromo-5-chloropyridine. In cross-coupling reactions, the yield of the halogen substituent follows a clear trend: Br > I >> Cl [1]. This is supported by experimental data where the reaction of 3-bromopyridine under optimized Suzuki conditions afforded the coupling product quantitatively, whereas 3-chloropyridine gave poor yields and required considerably slower reaction rates under comparable conditions [2]. The presence of a bromine substituent is therefore essential for achieving high initial reaction efficiency, a property that is absent in the chloro-only analog.

Cross-coupling Palladium catalysis Reactivity trends

Contrasting Regioselectivity: Ortholithiation of 2-Chloro-5-bromopyridine vs. 2-Chloro-3-bromopyridine

A study on the reaction of t-BuLi with various bromopyridines revealed a stark difference in regioselectivity. 2-Chloro-5-bromopyridine (a positional analog) underwent clean lithiation at C-4, leading to exclusive C-4 substitution . In contrast, 2-chloro-3-bromopyridine gave a mixture of products from ortholithiation and halogen-lithium exchange, with the ratio being strongly dependent on reaction conditions . This demonstrates that the exact position of the halogen atoms on the pyridine ring dictates the synthetic pathway, and that 3-bromo-5-chloropyridine cannot be substituted for a 5-bromo-2-chloro or 3-bromo-2-chloro analog without fundamentally altering the reaction outcome and achievable regioselectivity.

Lithiation Regioselectivity Halogen exchange

Differentiation in Pd-Catalyzed Thioetherification: Reactivity of 3-Bromo vs. 2-Chloro Heteroarenes

A constrained binuclear palladium catalyst system was shown to be effective for the selective thioetherification of a wide range of functionalized arenethiols [1]. The scope of this reaction explicitly includes the coupling of thiophenols with both 3-bromoheteroarenes, such as 3-bromopyridine, and 2-chloroheteroarenes, such as functionalized 2-chloropyridine [2]. This demonstrates that the reactivity profile of a 3-bromo substituent is distinct and useful in C–S bond formation, providing a complementary entry point compared to chloro-substituted heterocycles. This further supports the utility of 3-bromo-5-chloropyridine as a unique bifunctional building block.

Thioetherification C–S coupling Catalysis

3-Bromo-5-chloropyridine as a Key Intermediate in Azatetralone Synthesis for Aldose Reductase Inhibitors

A series of patents specifically claim the use of 3-bromo-5-chloro-2-alkyl-pyridine derivatives as intermediates in the preparation of azatetralone compounds [1]. These azatetralones are themselves crucial intermediates for synthesizing hydantoin aldose reductase inhibitors, a class of compounds investigated for treating diabetic complications [2]. The specific 3-bromo-5-chloro substitution pattern on the pyridine is a mandated feature in the described synthetic routes, highlighting a case where a close analog (e.g., a dichloro or dibromo version) would not serve as a functional substitute in the patent-protected synthesis.

Pharmaceutical intermediate Aldose reductase inhibitor Azatetralone

High-Value Application Scenarios for 3-Bromo-5-chloropyridine


Scenario 1: Sequential Cross-Coupling for the Construction of 3,5-Diaryl Pyridines

This scenario leverages the orthogonality of the C–Br and C–Cl bonds [1]. The high reactivity of the C–Br bond facilitates an initial Suzuki-Miyaura coupling to install a first aryl group at the 3-position under mild conditions [2]. Subsequently, a different catalyst system or modified conditions can be employed to activate the less reactive C–Cl bond for a second, distinct cross-coupling at the 5-position [3]. This sequential approach, enabled by the compound's differential halogen reactivity, is highly efficient for synthesizing non-symmetrical 3,5-diaryl pyridines, which are valuable scaffolds in medicinal chemistry [4].

Scenario 2: Precise Functionalization via Organometallic Intermediates

The regioselective outcome of reactions with strong bases can be harnessed. As demonstrated with closely related analogs, a clean lithiation at a specific position (C-4) can be achieved under controlled conditions . This allows for the introduction of electrophiles at a site distinct from the halogen substituents. For 3-bromo-5-chloropyridine, this could enable the synthesis of 3-bromo-5-chloro-4-substituted pyridines, a class of intermediates that retains two orthogonal halogen handles for further sequential transformations. This precise control is not possible with many simpler, mono-halogenated pyridine analogs.

Scenario 3: Pharmaceutical Intermediate with Validated Precedence

In research and process development settings where the goal is to follow established routes to specific therapeutic targets, the use of this compound is mandated. As evidenced by patent literature, 3-bromo-5-chloro-2-alkyl-pyridine derivatives are required intermediates in the synthesis of azatetralones, which are precursors to hydantoin aldose reductase inhibitors [5]. In this scenario, substituting with a more readily available but structurally different analog (e.g., 3,5-dichloropyridine) would lead to a dead-end, as the subsequent synthetic steps are designed around the unique reactivity of the bromo-chloro pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.